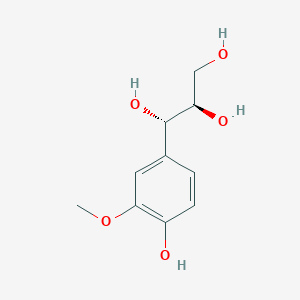

erythro-Guaiacylglycerol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKFUSLVUZISST-SCZZXKLOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]([C@@H](CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to erythro-Guaiacylglycerol (CAS 38916-91-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of erythro-guaiacylglycerol, a phenylpropanoid of significant interest in lignin chemistry and with emerging potential in pharmaceutical research. As a key substructure in lignin, understanding its properties and reactivity is crucial for advancements in biorefining and sustainable chemistry. Furthermore, its chemical scaffold presents a valuable starting point for the development of novel therapeutic agents.

Core Chemical and Physical Properties

erythro-Guaiacylglycerol, with the CAS number 38916-91-5, is a phenylpropanoid characterized by a guaiacyl unit linked to a glycerol backbone.[1] The "erythro" designation specifies the relative stereochemistry at the α and β carbons of the glycerol moiety.

| Property | Value | Source |

| CAS Number | 38916-91-5 | [2] |

| Molecular Formula | C₁₀H₁₄O₅ | [2] |

| Molecular Weight | 214.22 g/mol | [2] |

| IUPAC Name | (1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | BioCrick |

| Synonyms | (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2,3-triol | Pharmaffiliates |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick |

| Storage | 2-8°C Refrigerator | Pharmaffiliates |

Synthesis and Stereoselective Control

The synthesis of guaiacylglycerol derivatives is a key area of research, particularly for generating model compounds for lignin studies. A common and effective strategy involves the reaction of an α-lithiated (2-methoxyphenoxy)acetic acid with an appropriate aromatic aldehyde, such as vanillin, followed by reduction.[1][3] The stereoselectivity of this reaction is a critical aspect, with the formation of both erythro and threo diastereomers.

Conceptual Synthesis Workflow

Caption: General synthesis workflow for guaiacylglycerol-β-guaiacyl ethers.

Detailed Synthetic Protocol: A Representative Example for Guaiacylglycerol-β-guaiacyl Ethers

The following protocol, adapted from established methods for related compounds, outlines the key steps for synthesizing guaiacylglycerol-β-guaiacyl ethers.[3] This can be conceptually modified for the synthesis of erythro-guaiacylglycerol.

Step 1: Lithiation of (2-Methoxyphenoxy)ethanoic Acid

-

In a three-necked flask under an argon atmosphere, dissolve diisopropylamine (40 mmol) in anhydrous tetrahydrofuran (THF, 50 ml).

-

Inject butyl-lithium in hexane (1.6 M solution, 43 ml) into the solution and stir magnetically for 30 minutes.

-

Slowly inject a solution of (2-methoxyphenoxy)ethanoic acid (20 mmol) in THF (ca. 15 ml).

-

Maintain the mixture at 35-40°C for approximately 30 minutes with stirring.

Step 2: Aldol Addition with Vanillin

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of vanillin (20 mmol) in THF (17-50 ml).

-

Continue stirring at 0°C for 1 hour, then leave the reaction mixture overnight under an argon atmosphere.

Step 3: Reduction

-

To the crude mixture of 3-hydroxypropionic acids, add a borane-dimethyl sulfide complex to reduce the carboxylic acid to the corresponding alcohol.

Step 4: Purification and Diastereomer Separation

-

Purify the crude product using flash chromatography.

-

Achieve the separation of the erythro and threo diastereomers through ion-exchange chromatography.[4]

Analytical Characterization and Quality Control

Accurate characterization of erythro-guaiacylglycerol is essential, particularly the differentiation from its threo diastereomer. This is critical for understanding its biological activity and its role in lignin chemistry.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for distinguishing between the erythro and threo isomers. The key diagnostic signals are the chemical shifts and coupling constants of the protons and carbons at the chiral centers (α and β carbons).

-

¹H-NMR: In the erythro isomer, the coupling constant (J) between the α- and β-protons is typically smaller than in the threo isomer.[1]

-

¹³C-NMR: The chemical shifts of the α and β carbons differ between the two diastereomers. For guaiacylglycerol derivatives, the C-7 (α-carbon) signal in the threo isomer is generally shifted downfield compared to the erythro isomer, while the C-8 (β-carbon) signal is shifted upfield.[1]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule. For related guaiacylglycerol-feruloyl ethers, analysis is often performed after trimethylsilyl (TMS) derivatization for GC-MS analysis.[5]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the quantification of guaiacylglycerol derivatives. For baseline separation of erythro and threo isomers, chiral HPLC is often employed.

Representative Chiral HPLC Method:

-

Column: A chiral stationary phase, such as a polysaccharide-based column.

-

Mobile Phase: A gradient of non-polar solvents like hexane and isopropanol.

-

Detection: UV detection at approximately 280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and identification capabilities. Due to the low volatility of guaiacylglycerol, a derivatization step, such as silylation, is necessary to make the compound suitable for GC analysis.[6]

Biological Activities and Potential in Drug Development

erythro-Guaiacylglycerol belongs to the phenylpropanoid class of natural products, which are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, making them attractive scaffolds for drug discovery.[2][3]

Anticancer and Pro-Apoptotic Effects

Derivatives of erythro-guaiacylglycerol have demonstrated significant potential as anticancer agents.

-

Induction of Apoptosis: Tricin 4'-O-(erythro-β-guaiacylglyceryl) ether has been shown to induce apoptosis in colon, ovarian, and breast cancer cell lines.[7] The mechanism involves the loss of mitochondrial membrane potential and subsequent chromatin condensation.[7]

-

Signaling Pathway Modulation: Stereoisomers of guaiacylglycerol-β-coniferyl aldehyde ether have been found to induce apoptosis in hepatocellular carcinoma cells by downregulating the MEK/ERK signaling pathway.[8] The anti-inflammatory effects of related flavonolignans have been linked to the downregulation of the NF-κB and STAT3 pathways.[9]

Caption: Potential signaling pathways modulated by erythro-guaiacylglycerol derivatives.

Enzyme Inhibition

Erythro-Guaiacylglycerol beta-coniferyl ether has been identified as an inhibitor of α-Glycosidase, with an EC50 value of 18.71 μM.[10] This suggests potential applications in the management of carbohydrate metabolism disorders.

Neuroprotective Potential

While direct studies on erythro-guaiacylglycerol are limited, the broader class of phenylpropanoids and related compounds have shown neuroprotective effects. For instance, ginsenosides, which share some structural similarities, have been shown to protect against neuroinflammation and oxidative stress.[11] Given the antioxidant properties of the guaiacyl moiety, further investigation into the neuroprotective effects of erythro-guaiacylglycerol is warranted.

Applications as a Lignin Model Compound

erythro-Guaiacylglycerol and its ethers are invaluable tools for studying the complex structure and reactivity of lignin. The β-O-4 ether linkage is the most abundant in lignin, and understanding its cleavage is fundamental to developing efficient biomass conversion technologies. These model compounds allow for detailed mechanistic studies of delignification processes under various conditions.

Safety and Handling

For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier. General laboratory safety precautions should be followed when handling erythro-guaiacylglycerol.

-

Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated, cool, and dry place in a tightly sealed container.

Conclusion and Future Perspectives

erythro-Guaiacylglycerol is a multifaceted molecule with established importance in lignin chemistry and growing potential in the field of drug development. Its well-defined stereochemistry and reactive functional groups make it an excellent model for fundamental studies and a versatile scaffold for medicinal chemistry. Future research should focus on elucidating the specific biological targets and mechanisms of action of the parent molecule, as well as exploring its potential in areas such as neuroprotection and metabolic disorders. The development of efficient and highly stereoselective synthetic routes will be crucial for advancing its application in both materials science and human health.

References

-

Mohanlal, S., Maney, S. K., Santhoshkumar, T. R., & Jayalekshmy, A. (2013). Tricin 4'-O-(erythro-β-guaiacylglyceryl) ether and tricin 4'-O-(threo-β-guaiacylglyceryl) ether isolated from Njavara (Oryza sativa L. var. Njavara), induce apoptosis in multiple tumor cells by mitochondrial pathway. Journal of Natural Medicines, 67(3), 528–533. [Link]

-

ResearchGate. (n.d.). Synthesis of guaiacylglycerol β-guaiacyl ether. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of erythro and threo Forms of Lignin Models of the Arylglycerol .BETA.-Guaiacyl Ether Type. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of the guaiacylglycerol--feruloyl ethers... Retrieved from [Link]

-

Kyoto University Research Information Repository. (n.d.). Synthesis of Guaiacylglycerol-J3-Coniferyl and J3-Coniferyl Aldehyde Ethers. Retrieved from [Link]

-

PubMed. (2018). Stereoisomeric guaiacylglycerol-β-coniferyl aldehyde ether induces distinctive apoptosis by downregulation of MEK/ERK pathway in hepatocellular carcinoma cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation-of-Guaiacylglycerol-8Vanillic-Acid-Ether-Isomers-from-Boreava-orientalis.pdf. Retrieved from [Link]

-

PubMed. (2014). Anti-inflammatory effect of tricin 4'-O-(threo-β-guaiacylglyceryl) ether, a novel flavonolignan compound isolated from Njavara on in RAW264.7 cells and in ear mice edema. Retrieved from [Link]

-

PubMed. (2019). Neuroprotective effects of ginseng phytochemicals: Recent perspectives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tricin 4'-O-(erythro-β-guaiacylglyceryl) ether and tricin 4'-O-(threo-β-guaiacylglyceryl) ether isolated from Njavara (Oryza sativa L. var. Njavara), induce apoptosis in multiple tumor cells by mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoisomeric guaiacylglycerol-β-coniferyl aldehyde ether induces distinctive apoptosis by downregulation of MEK/ERK pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of tricin 4'-O-(threo-β-guaiacylglyceryl) ether, a novel flavonolignan compound isolated from Njavara on in RAW264.7 cells and in ear mice edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

erythro-Guaiacylglycerol beta-O-4 linkage stability

erythro-Guaiacylglycerol- -O-4: Stability Profiling & Handling Guide

Executive Summary

The

This guide focuses on the erythro-guaiacylglycerol-

The Isomeric Imperative: Erythro vs. Threo

In synthetic lignin model compounds, the erythro form is often the thermodynamically preferred product during synthesis from quinone methides, yet it exhibits distinct kinetic vulnerabilities compared to the threo form.[1]

Thermodynamic vs. Kinetic Stability

-

Thermodynamics: The erythro isomer is generally more stable by approximately 2 kcal/mol due to intramolecular hydrogen bonding between the

-hydroxyl and the -

Kinetics (Alkaline): Counter-intuitively, the erythro form is kinetically less stable (more reactive) under alkaline pulping conditions. It cleaves roughly 4 times faster than the threo isomer.[1] This is because the erythro conformation facilitates the formation of the transition state required for the 1,2-anhydride (epoxide) intermediate.

-

Kinetics (Acidic): Under acidolysis, the rate-limiting step is the formation of a benzylic carbocation. While both isomers proceed through this intermediate, the erythro form's specific solvation shell and H-bonding network can subtly influence the rate of protonation and subsequent water elimination.

Degradation Mechanistics

Acidolysis: The Carbocation Bottleneck

In acidic media (e.g., dilute H₂SO₄ or HBr/Dioxane), the stability of the

Key Insight: The presence of a phenolic hydroxyl group (as in GG-

Visualization: Acidolysis Pathway

The following diagram illustrates the critical pathway from the erythro precursor to the Hibbert Ketones, highlighting the carbocation intermediate.

Figure 1: Acid-catalyzed degradation pathway of erythro-GG-

Alkaline Hydrolysis: Neighboring Group Participation

Under alkaline conditions (pH > 11), the mechanism shifts. The ionized

-

The Erythro Factor: The erythro isomer allows the

-alkoxide and the -

Result: Faster degradation and lower recovery rates in high-pH buffers.

Practical Stability Protocol

As a scientist, you cannot rely on generic literature values; matrix effects (solvent, ionic strength) dramatically alter stability. The following protocol is a self-validating system to determine the

Materials & Setup

-

Compound: erythro-Guaiacylglycerol-

-guaiacyl ether (purity >95% by HPLC). -

Internal Standard (IS): 2-Isopropylphenol (stable, distinct retention time).

-

Solvent System: Dioxane:Water (9:1 v/v) for acidolysis; 1M NaOH for alkaline tests.

Workflow: Kinetic Stability Assay

Visualization: Experimental Workflow

Figure 2: Step-by-step kinetic workflow for determining half-life (t1/2) and degradation constants.

Detailed Methodology

Step 1: Preparation

Dissolve 10 mg of erythro-GG-

Step 2: Acidolysis Initiation (Example)

-

Preheat 4 mL of 0.2 M HBr in Dioxane/Water (82:18) to 85°C.

-

Inject 100 µL of Stock. Start timer immediately.

-

Critical Control: Ensure the system is sealed (Teflon-lined cap) to prevent solvent evaporation, which artificially concentrates the sample.

Step 3: Sampling & Quenching

At

-

Withdraw 200 µL.

-

Quench: Dispense into a vial containing 200 µL of neutralizing buffer (e.g., 0.2 M NaHCO₃) and 50 µL of Internal Standard solution.

-

Flash freeze or analyze immediately.

Step 4: Data Processing

Plot

Analytical Validation

Distinguishing the erythro form from the threo form is critical for validating your starting material.

| Feature | Erythro Isomer | Threo Isomer | Notes |

| H-NMR ( | |||

| C-NMR ( | Chemical shifts vary slightly by solvent (DMSO- | ||

| HPLC Elution | Elutes Second | Elutes First | On C18 Reverse Phase (Water/MeCN gradient). Threo is slightly more polar. |

| Acetylation | Triacetate mp: 104-105°C | Triacetate mp: 84-85°C | Derivatization (acetylation) improves separation. |

Expert Tip: If synthesizing de novo, the reduction of the ketone precursor with NaBH₄ typically yields a mixture (often erythro-dominant). Use ion-exchange chromatography or fractional crystallization of the acetates to isolate the pure erythro form before conducting stability studies.

References

-

Kinetic Differences in Alkaline Pulping: Shimizu, S., et al. (2012).[1] "Reactivity of lignin with different composition... and erythro/threo side chain structures."[1][2][3] Journal of Agricultural and Food Chemistry.

-

Acidolysis Mechanisms: Sturgeon, M. R., et al. (2014). "A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages." ACS Sustainable Chemistry & Engineering.

-

Thermodynamic Stability & Synthesis: Kubo, S., et al. (2005). "Preparation of carbon fibers from softwood lignin." (Contains synthesis and isomeric characterization details). Carbon.[2][4]

-

General Lignin Chemistry: Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids." Phytochemistry Reviews.

Sources

- 1. Quantitative difference in the rates of the β-O-4 bond cleavage between lignin model compounds with and without γ-hydroxymethyl groups during the alkaline pulping process :: BioResources [bioresources.cnr.ncsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Unravelling stereoisomerism in acid catalysed lignin conversion: an integration of experimental trends and theoretical evaluations - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01740G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

difference between erythro and threo guaiacylglycerol isomers

Technical Guide: Erythro vs. Threo Guaiacylglycerol- -Guaiacyl Ether Isomers

Content Type: Technical Whitepaper

Subject: Stereochemical Differentiation, Synthesis, and Pharmacological Implications of

Executive Summary

Guaiacylglycerol-

The distinction between erythro and threo diastereomers is not merely academic; it dictates thermodynamic stability, reaction kinetics during depolymerization, and pharmacological efficacy. This guide provides a rigorous framework for the identification, synthesis, and separation of these isomers, grounded in NMR spectroscopy and stereoselective synthesis.

Stereochemical Fundamentals

The nomenclature erythro and threo is derived from the carbohydrates erythrose and threose.[1][2][3] In the context of GGGE (1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol), these terms describe the relative configuration of the chiral centers at C

-

Erythro Isomer: In the Fischer projection, the substituents (hydroxyl at C

and aryloxy at C -

Threo Isomer: In the Fischer projection, the substituents appear on opposite sides.[1][2][3][4][5] The dominant conformer typically places

and

Visualizing the Isomerism

The following diagram illustrates the stereochemical relationship and the Newman projections that dictate the NMR coupling constants.

Figure 1: Stereochemical relationships dictating the physical properties of erythro and threo GGGE.

Analytical Differentiation (NMR Spectroscopy)[5]

The gold standard for distinguishing these isomers is

The Karplus Relationship

The magnitude of

-

Threo: Prefers an anti conformation (

), resulting in a larger coupling constant. -

Erythro: Prefers a gauche conformation (

) due to intramolecular hydrogen bonding (

Quantitative Data Table

| Parameter | Erythro Isomer | Threo Isomer | Conditions |

| 4.0 – 5.0 Hz | 6.0 – 8.5 Hz | Free Phenol (Acetone- | |

| ~5.0 Hz | ~6.6 Hz | Acetylated (CDCl | |

| ~4.95 ppm | ~4.98 ppm | Acetone- | |

| ~83.5 ppm | ~85.5 ppm | Acetone- | |

| HPLC Elution | Typically Elutes Later | Typically Elutes Earlier | Reverse Phase (C18) |

Critical Note: Chemical shifts (

) can vary significantly based on solvent and concentration. Always rely on the coupling constant () for definitive assignment.

Synthetic Pathways & Selectivity

Synthesis of GGGE typically proceeds via an Aldol condensation followed by a reduction. The stereoselectivity is determined during the reduction step of the intermediate ketone (

Workflow Diagram

Figure 2: Synthetic routes determining the stereochemical outcome of GGGE production.

Mechanistic Insight[5]

-

Thermodynamic Control: The threo isomer is generally more thermodynamically stable due to minimized steric strain between the aromatic rings.

-

Kinetic Control: In biological systems (lignin biosynthesis), the ratio is controlled by the rate of water addition to the quinone methide intermediate. In the lab, reduction with bulky hydrides (e.g., Li-Selectride) or chelation-controlled reduction (using Zn

) can shift selectivity toward the erythro isomer by locking the transition state geometry.

Pharmacological & Reactivity Implications[3]

For drug development professionals, the stereochemistry of GGGE derivatives (neolignans) is non-trivial.

-

Antioxidant Potency: Studies on Eucommia ulmoides neolignans suggest that erythro-isomers often exhibit higher radical scavenging activity. This is attributed to the specific spatial arrangement allowing for more effective stabilization of the phenoxy radical via intramolecular hydrogen bonding.

-

Metabolic Stability: The threo isomer, being thermodynamically more stable, is often more resistant to enzymatic degradation (e.g., by esterases or oxidases) compared to the erythro form.

-

Lignin Depolymerization: In biomass processing, the erythro form degrades faster under acidic conditions (acidolysis) because the formation of the benzylic carbocation is facilitated by the specific alignment of the

-phenoxy group (neighboring group participation).

Experimental Protocol: Isolation & Purification

Objective: Isolate pure erythro and threo isomers from a synthetic mixture.

Reagents:

-

Crude GGGE mixture (from

reduction). -

Solvents: Chloroform (

), Methanol ( -

Silica Gel (230-400 mesh).

Protocol:

-

Acetylation (Optional but Recommended): Converting the free phenols to acetates significantly improves separation resolution on silica gel.

-

React crude mixture with Acetic Anhydride/Pyridine (1:1) for 12h.

-

Quench with ice water, extract with DCM.

-

-

TLC Optimization:

-

Mobile Phase: Toluene:Acetone (4:1) or DCM:MeOH (98:2).

-

Observation: The threo acetate typically has a slightly higher

value than the erythro acetate due to lower polarity (less accessible polar groups in the anti-conformation).

-

-

Column Chromatography:

-

Load crude acetate onto a silica column (ratio 1:50 w/w).

-

Elute with a gradient of Hexane

Ethyl Acetate (or Toluene -

Collect fractions. The first major peak is usually the threo isomer; the second is the erythro.

-

-

Hydrolysis (Deprotection):

-

Dissolve pure acetate fractions in

. -

Add

(1.5 eq) and stir for 2h at RT. -

Neutralize with Amberlite IR-120 (H+ form), filter, and concentrate to yield pure free isomers.

-

-

Validation:

-

Dissolve in Acetone-

. -

Acquire

H-NMR.[6]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Confirm

Hz (Erythro) or

-

References

-

Ralph, J., et al. "NMR Characterization of Lignin and Lignin Model Compounds." Lignin and Lignans: Advances in Chemistry, CRC Press.

-

Katayama, T., et al. "Stereochemical study on the reduction of alpha-guaiacoxyacetoguaiacone." Journal of Wood Science, 2005.

-

West, H. "Erythro and Threo Nomenclature in Organic Chemistry." Chemistry Steps, 2021.[1]

-

Akiyama, T., et al. "Erythro/Threo Ratio of beta-O-4 Structures as an Indicator of Enzymatic Polymerization Conditions." Journal of Agricultural and Food Chemistry.

-

BenchChem. "Threo-Guaiacylglycerol Technical Data." BenchChem Compound Database.

Sources

- 1. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 2. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]

- 3. Erythro vs. Threo: Understanding Stereochemical Nuances - Oreate AI Blog [oreateai.com]

- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

erythro-Guaiacylglycerol thermodynamic stability vs threo form

Thermodynamic Stability, Isomerization Kinetics, and Experimental Characterization

Executive Summary

In lignin chemistry and pharmacological modeling, Guaiacylglycerol (GG) —specifically its

The Core Distinction:

-

Thermodynamic Stability: The threo form is thermodynamically more stable (

for erythro -

Kinetic Reactivity: The erythro form is kinetically favored in specific biosynthetic pathways (quinone methide hydration) and is significantly more reactive (approx. 4x faster) toward acid/base-catalyzed cleavage than the threo form.

This guide provides a rigorous analysis of the thermodynamic landscape, mechanistic pathways for isomerization, and validated protocols for synthesis and differentiation.

Stereochemical Fundamentals & Thermodynamic Landscape

The stability difference between erythro and threo isomers is governed by the conformational preference of the

1.1 Conformational Analysis

Using Newman projections along the

-

Threo Isomer (Anti-form): The bulky aryl group at

and the aryl group at -

Erythro Isomer (Syn-form): To achieve similar hydrogen bonding (between

-OH and

1.2 Thermodynamic Parameters

In aqueous or organic solution at equilibrium (acid-catalyzed), the ratio typically shifts toward the threo form.

-

Equilibrium Constant (

): -

Driving Force: The conversion is driven by enthalpic relaxation (

) as steric strain is relieved.

| Parameter | Erythro Form | Threo Form | Notes |

| Relative Stability | Lower (Metastable) | Higher (Stable) | Threo dominates at thermodynamic equilibrium. |

| Intramolecular H-Bond | Constrained (Steric clash) | Optimized | Involves |

| Acidolysis Rate | Fast | Slow | Erythro forms the benzylic carbocation more readily. |

| Alkaline Cleavage | ~4x faster | Baseline | Critical for Kraft pulping efficiency. |

Mechanistic Pathways: Isomerization & Degradation[1]

The interconversion between erythro and threo forms (and subsequent degradation) proceeds primarily through an acid-catalyzed mechanism involving a benzylic carbocation.

2.1 The Benzylic Carbocation Intermediate

Under acidic conditions (e.g., organosolv pulping or metabolic acidolysis), the

-

Loss of Stereochemistry: The planarity of the cation destroys the chiral center at

. -

Re-attack: Water (or another nucleophile) can attack from either face. However, the attack leading to the threo product is favored to minimize steric interaction in the transition state.

2.2 Visualization of Reaction Pathway

The following diagram illustrates the acid-catalyzed isomerization and the kinetic vs. thermodynamic pathways.

Figure 1: Acid-catalyzed isomerization mechanism. The planar carbocation allows interconversion, with the equilibrium shifting toward the thermodynamically stable threo form.

Experimental Protocols

To study these stability differences, one must synthesize the pair and separate them. The following protocols are validated for Guaiacylglycerol-

3.1 Synthesis (Aldol Condensation Route)

This method produces a mixture of isomers, which can then be separated.

-

Reactants: Acetovanillone (protected, e.g., benzyl ether) + Vanillin (protected).

-

Aldol Condensation: React in basic conditions (LDA/THF, -78°C) to form the

-hydroxy ketone. -

Reduction:

-

Protocol A (Erythro-selective): Reduce the ketone with

in ethanol. This typically yields an erythro:threo ratio of ~3:1 due to Cram's rule of asymmetric induction. -

Protocol B (Threo-rich): Reduction with bulky hydrides or under equilibrating conditions can shift the ratio.

-

-

Deprotection: Hydrogenolysis (

, Pd/C) removes benzyl protecting groups.

3.2 Analytical Differentiation (NMR Spectroscopy)

Proton NMR (

-

Instrument: 400 MHz or higher recommended.

-

Solvent: Acetone-

or DMSO-

| Isomer | Coupling Constant ( | Structural Basis | |

| Erythro | ~4.95 ppm | 4.0 – 5.0 Hz | Gauche H-H relationship in preferred conformer. |

| Threo | ~4.98 ppm | 7.0 – 8.5 Hz | Anti-periplanar H-H relationship in preferred conformer. |

Note: Acetylation of the hydroxyl groups (forming the triacetate) generally increases the chemical shift dispersion, making integration easier.

3.3 Separation Workflow

Since synthesis yields mixtures, separation is required for individual stability testing.

Figure 2: Purification workflow.[2] Acetylation improves chromatographic separation (silica gel), allowing isolation of pure diastereomers before hydrolysis back to the free phenol.

Implications for Research & Development

4.1 Lignin Valorization (Pulping)

-

Alkaline Pulping (Kraft): The erythro isomer cleaves significantly faster than the threo isomer. High erythro content in hardwood lignin contributes to easier delignification compared to softwood.

-

Acidolysis (Organosolv): Because acid conditions facilitate isomerization via the carbocation, the initial ratio matters less than the reaction time. Extended reaction times allow equilibration to the stable threo form, which is more resistant to depolymerization, potentially leading to recalcitrant "condensed" lignin.

4.2 Pharmaceutical Applications

Guaiacylglycerol derivatives are studied for antioxidant and anti-inflammatory properties.

-

Bioactivity: Stereospecific interactions with enzymes (e.g., dehydrogenases) mean that racemic or diastereomeric mixtures may yield inconsistent IC50 values.

-

Stability: Drug formulations containing GG analogues must account for shelf-life isomerization if the formulation is slightly acidic.

References

-

Ralph, J., et al. (2004). "NMR of Lignins." Lignin and Lignans: Advances in Chemistry, CRC Press.

- Miksche, G. E. (1972). "Über das Verhalten des Lignins bei der Alkalikochung." Acta Chemica Scandinavica, 26, 3275-3281.

-

Shimizu, S., et al. (2012).[3][4] "Reactivity of lignin with different composition of aromatic syringyl/guaiacyl structures and erythro/threo side chain structures."[4][5] Journal of Agricultural and Food Chemistry, 60(26), 6471-6476.

- Imai, T., et al. (2006). "Kinetic study on the acid-catalyzed isomerization of lignin model compounds." Journal of Wood Science, 52, 434–439.

-

Brunow, G. (2001). "Methods to Reveal the Structure of Lignin." Biopolymers, Vol 1.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. scispace.com [scispace.com]

- 3. The preferred conformation of erythro- and threo-1,2-difluorocyclododecanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivity of lignin with different composition of aromatic syringyl/guaiacyl structures and erythro/threo side chain structures in β-O-4 type during alkaline delignification: as a basis for the different degradability of hardwood and softwood lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of erythro-Guaiacylglycerol from Vanillin

For: Researchers, scientists, and drug development professionals engaged in lignin chemistry, biomass valorization, and synthetic organic chemistry.

Abstract

This document provides a comprehensive technical guide for the stereoselective synthesis of erythro-Guaiacylglycerol, a critical lignin model compound, starting from the abundant and renewable feedstock, vanillin. Guaiacylglycerol and its derivatives are instrumental in studying the complex structure and reactivity of lignin, aiding in the development of novel depolymerization and valorization strategies.[1][2] This guide moves beyond a simple recitation of steps, delving into the causal rationale behind experimental choices, ensuring scientific integrity, and providing a self-validating protocol. We present a robust, four-step synthetic pathway: (1) Protection of vanillin's phenolic hydroxyl, (2) A highly diastereoselective aldol addition to construct the carbon backbone, (3) A chelation-controlled, stereoselective reduction to establish the erythro configuration, and (4) Final deprotection to yield the target molecule. Detailed, step-by-step protocols, data tables, and mechanistic diagrams are provided to ensure reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Strategic Overview

Lignin, a complex aromatic biopolymer, represents the most abundant renewable source of aromatic chemicals on Earth.[3] However, its structural complexity and resistance to degradation pose significant challenges to its use as a feedstock for value-added chemicals.[3][4] To overcome these hurdles, researchers extensively use lignin model compounds—simpler molecules that contain the key linkage motifs found in the native polymer, such as the prevalent β-O-4 aryl ether linkage.[1] Guaiacylglycerol is the fundamental building block of this linkage type in softwood lignins.

The stereochemistry of the propane side-chain is crucial, with the erythro and threo diastereomers exhibiting different chemical behaviors. Therefore, access to stereochemically pure model compounds is paramount for detailed mechanistic studies.[5] Vanillin, which can be sourced directly from lignin degradation, is an ideal, bio-based starting material for synthesizing these models.[6][7]

This guide details a reliable pathway designed to maximize the yield of the desired erythro diastereomer through carefully controlled stereoselective reactions.

Overall Synthetic Workflow

The synthesis is designed in four logical stages, starting with the protection of the reactive phenolic hydroxyl group of vanillin to prevent side reactions, followed by the sequential, stereocontrolled construction of the glycerol side-chain, and concluding with the removal of protecting groups.

Caption: High-level workflow for the synthesis of erythro-Guaiacylglycerol.

Detailed Experimental Protocols & Rationale

This section provides step-by-step instructions and explains the scientific reasoning behind the chosen reagents and conditions for each stage of the synthesis.

Step 1: Protection of Vanillin as O-Benzylvanillin

Scientific Rationale: The phenolic hydroxyl group of vanillin is acidic and would interfere with the strongly basic conditions required for the subsequent aldol addition. The benzyl (Bn) group is an excellent choice for protection as it is chemically robust under both acidic and basic conditions and can be cleanly removed in the final step via catalytic hydrogenolysis, a mild procedure that does not affect other functional groups in the molecule.[8]

Protocol:

-

To a 500 mL round-bottom flask, add vanillin (15.2 g, 100 mmol), anhydrous potassium carbonate (K₂CO₃, 20.7 g, 150 mmol), and 200 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Stir the suspension vigorously at room temperature under a nitrogen atmosphere.

-

Add benzyl bromide (BnBr, 14.2 mL, 120 mmol) dropwise over 15 minutes.

-

Heat the reaction mixture to 60°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

A white precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water (3 x 100 mL) and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to afford O-benzylvanillin as white, needle-like crystals.

| Parameter | Value |

| Starting Material | Vanillin (15.2 g) |

| Key Reagents | Benzyl Bromide, K₂CO₃ |

| Solvent | DMF |

| Temperature | 60°C |

| Typical Yield | 90-95% |

| Product | O-Benzylvanillin |

Step 2: Diastereoselective Aldol Addition

Scientific Rationale: This is the key C-C bond-forming step. To achieve the desired erythro stereochemistry, we perform a lithium enolate-based aldol addition. The reaction between the lithium enolate of a protected hydroxyacetone (e.g., benzyloxyacetone) and O-benzylvanillin proceeds through a well-organized, chair-like Zimmerman-Traxler transition state. The steric interactions within this transition state favor the formation of the syn aldol adduct, which corresponds to the erythro configuration in the final product.

Sources

- 1. An Introduction to Model Compounds of Lignin Linking Motifs; Synthesis and Selection Considerations for Reactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. openscholarship.wustl.edu [openscholarship.wustl.edu]

- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. mdpi.com [mdpi.com]

1H NMR characterization of erythro-Guaiacylglycerol

Application Note: High-Fidelity H NMR Stereochemical Characterization of erythro-Guaiacylglycerol

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Matrix: Lignin Model Compounds / Neolignan Precursors Core Objective: Definitive stereochemical assignment of erythro-guaiacylglycerol versus its threo diastereomer via 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary & Mechanistic Context

The structural elucidation of lignin depolymerization products and neolignans frequently hinges on the accurate stereochemical assignment of aryl-glycerol fragments. erythro-Guaiacylglycerol (1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol) and its threo counterpart dictate the physicochemical properties and biological activities of downstream macromolecules[1].

The diagnostic power of

In this dominant rotamer, the H-7 and H-8 protons are positioned gauche (dihedral angle

Figure 1: Conformational causality and Karplus relationship dictating the diagnostic J-coupling.

Quantitative NMR Data Reference

The following table summarizes the critical chemical shifts (

| NMR Parameter | erythro-Guaiacylglycerol | threo-Guaiacylglycerol | Diagnostic Causality |

| H-7 ( | ~4.80 – 5.00 ppm | ~4.60 – 4.80 ppm | erythro H-7 is typically shifted downfield[3]. |

| 4.0 – 5.0 Hz | 6.0 – 8.0 Hz | erythro = gauche protons; threo = anti protons[3]. | |

| C-7 ( | ~72.0 – 74.0 ppm | ~74.0 – 76.0 ppm | threo C-7 is shifted downfield[3]. |

| C-8 ( | ~86.0 – 88.0 ppm | ~84.0 – 86.0 ppm | erythro C-8 is shifted downfield[3]. |

Self-Validating H NMR Protocol

To ensure absolute trustworthiness in the stereochemical assignment, the following protocol is designed as a self-validating system. Every parameter is chosen to prevent artifacts that could mimic or obscure the critical 4–5 Hz splitting.

Step 1: Sample Preparation & Solvent Causality

-

Action: Dissolve 10–15 mg of the purified analyte in 600 µL of 99.9% DMSO-

or Acetone- -

Causality: Solvent selection is not merely a matter of solubility; it fundamentally dictates the conformational ensemble. Non-polar solvents like CDCl

permit intramolecular hydrogen bonding between the adjacent C-7 and C-8 hydroxyl groups. This internal H-bonding artificially locks the molecule into non-standard conformations, blurring the distinct

Step 2: Spectrometer Configuration

-

Action: Utilize a

400 MHz NMR spectrometer (600 MHz is highly recommended). Stabilize the probe temperature at 298 K. -

Causality: Thermal stability prevents chemical shift drift during acquisition. A higher magnetic field prevents second-order strong coupling effects (where

), ensuring the H-7 and H-8 signals appear as clean, first-order doublets rather than complex multiplets[1].

Step 3: Acquisition Parameters

-

Action: Execute a standard 1D

H pulse sequence (e.g., zg30). Set the relaxation delay (d1) to 2.0 seconds and the Acquisition Time (AQ) to -

Causality: An AQ

s is mathematically non-negotiable. Digital resolution is defined as

Step 4: Data Processing for High-Fidelity Extraction

-

Action: Zero-fill the Free Induction Decay (FID) to 64k or 128k points. Apply an exponential window function with a Line Broadening (LB) factor of 0.1 Hz. Phase and baseline correct manually.

-

Causality: Zero-filling interpolates data points to perfectly define the peak apex, which is crucial for exact

-value extraction. An LB of 0.1 Hz mildly improves the signal-to-noise ratio without artificially broadening the peaks, which would otherwise obscure the 4–5 Hz splitting[1].

Figure 2: Self-validating 1H NMR acquisition and processing workflow for stereochemical assignment.

Quality Control & Orthogonal Validation

If the 1D

-

H-

-

H-

References

-

Kordbacheh, F., et al. (2018). "Promotion of mammalian angiogenesis by neolignans derived from soybean extracellular fluids." PLOS ONE. URL:[Link]

-

O'Hagan, D., et al. "NMR coupling constants and calculated relative energies of the staggered conformers of erythro- and threo-diastereoisomers." ResearchGate. URL:[Link]

-

RSC Publishing. (2021). "An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1H NMR spectroscopy." RSC Advances. URL: [Link]

Sources

- 1. Promotion of mammalian angiogenesis by neolignans derived from soybean extracellular fluids | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spect ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09712H [pubs.rsc.org]

Application Note & Protocol: Quantitative Analysis of Erythro-Guaiacylglycerol by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract and Introduction

Erythro-guaiacylglycerol is a significant β-O-4 linked lignin model compound. Its accurate quantification is critical for researchers in biofuel development, pulp and paper chemistry, and pharmacology, where it serves as a marker for lignin degradation or as a metabolite in drug development studies. Due to its polar nature and low volatility, direct analysis by gas chromatography is not feasible. This application note provides a comprehensive, field-proven protocol for the quantitative analysis of erythro-guaiacylglycerol in complex matrices. The method employs a robust extraction and silylation derivatization procedure, followed by sensitive and selective detection using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible analytical workflow.

The core challenge in analyzing hydroxyl-rich molecules like guaiacylglycerol is their poor chromatographic behavior. Silylation is a cornerstone derivatization technique that addresses this by replacing the active hydrogens on hydroxyl groups with nonpolar trimethylsilyl (TMS) groups.[1][2] This chemical modification drastically increases the analyte's volatility and thermal stability, making it amenable to GC analysis and resulting in sharp, symmetrical chromatographic peaks.[3]

Principle of the Method

The quantitative workflow is a multi-step process designed for accuracy and reproducibility.

-

Extraction: Erythro-guaiacylglycerol is first extracted from the sample matrix using a suitable organic solvent. For plant-based matrices, an ethanol or methanol-based extraction is effective.[4][5]

-

Internal Standard Addition: A known amount of an internal standard (IS) is added to both the samples and calibration standards. The IS corrects for variations in sample preparation, derivatization efficiency, and injection volume. Tetracosane is chosen here for its distinct retention time and lack of structural similarity to the analyte.[6]

-

Derivatization: The dried extract is subjected to silylation. The hydroxyl groups of erythro-guaiacylglycerol are converted to trimethylsilyl (TMS) ethers using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This reaction renders the molecule volatile and suitable for GC analysis.[6]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The GC separates the derivatized analyte and internal standard based on their boiling points and interaction with a non-polar capillary column. The mass spectrometer, operating in SIM mode, provides high sensitivity and selectivity by monitoring only the characteristic ions of the target compounds.

-

Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of erythro-guaiacylglycerol in the unknown samples is then calculated from this curve.

Figure 1: Overall workflow for the quantitative analysis of erythro-guaiacylglycerol.

Materials and Reagents

Chemicals and Standards

-

Erythro-guaiacylglycerol (≥98% purity)

-

Tetracosane (Internal Standard, ≥99% purity)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine (GC grade)

-

Ethyl Acetate (GC grade)

-

Methanol (HPLC grade)

-

Nitrogen gas, ultra-high purity

-

Helium gas, ultra-high purity (99.999%)

Equipment

-

Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 7890/5977)

-

Autosampler

-

Non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Micro-reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Centrifuge

-

Pipettes and general laboratory glassware

-

Nitrogen evaporator or rotary evaporator

Causality Note: All glassware must be meticulously cleaned and dried to prevent contamination and hydrolysis of the silylation reagents and derivatives. Silanizing the glassware is recommended for trace-level analysis to prevent analyte adsorption to active glass surfaces.[2]

Detailed Experimental Protocols

Preparation of Stock and Standard Solutions

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of erythro-guaiacylglycerol and dissolve in 10 mL of methanol.

-

Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of tetracosane and dissolve in 10 mL of ethyl acetate.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into clean micro-reaction vials. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

Sample Preparation and Extraction

-

Solid Samples (e.g., Plant Biomass): Weigh approximately 100 mg of homogenized, lyophilized sample into a centrifuge tube. Add 5 mL of methanol, vortex thoroughly, and sonicate for 30 minutes. Centrifuge at 4000 rpm for 10 minutes.

-

Liquid Samples: Take a 1 mL aliquot of the liquid sample.

-

Extraction & IS Spiking: Transfer a 500 µL aliquot of the supernatant (from solid samples) or the liquid sample into a 2 mL micro-reaction vial. Add 10 µL of the 1 mg/mL internal standard stock solution (final IS concentration of 20 µg/mL).

-

Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will consume the derivatization reagent.[7]

Derivatization (Silylation) Protocol

Figure 2: Silylation reaction converting polar hydroxyl groups to nonpolar TMS ethers.

-

To the dried residue from step 4.2.4 (or 4.1.3), add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).

-

Cap the vial tightly immediately. The TMCS catalyst accelerates the reaction, especially for sterically hindered hydroxyl groups.[2]

-

Vortex the mixture for 30 seconds to ensure complete dissolution of the residue.

-

Heat the vial at 60°C for 45 minutes in a heating block or oven. Optimization studies show that temperatures around 50-75°C are effective for derivatizing lignans.[6]

-

Cool the vial to room temperature before analysis. The resulting solution is now ready for GC-MS injection.

GC-MS Instrumentation and Conditions

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Standard, robust platform for this analysis. |

| Injector | Split/Splitless, 280°C | High temperature ensures complete vaporization of the derivatized, high molecular weight analyte. |

| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace-level quantification. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Column | DB-5ms (30m x 0.25mm, 0.25µm) | A non-polar column that separates compounds based on boiling point, ideal for the non-polar TMS derivatives. |

| Oven Program | 150°C (hold 1 min), ramp 10°C/min to 300°C (hold 5 min) | A temperature ramp that effectively separates the analyte from solvent and matrix components while ensuring elution in a reasonable time. |

| MS System | Agilent 5977A or equivalent | Provides sensitive detection and mass filtering capabilities. |

| MS Source | 230°C | Standard temperature for electron ionization. |

| MS Quad | 150°C | Standard temperature for the quadrupole mass filter. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural confirmation. |

| Acquisition | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only specific, characteristic ions, reducing chemical noise. |

Data Analysis and Quantification

Peak Identification and SIM Ion Selection

The identity of the derivatized erythro-guaiacylglycerol peak is confirmed by its retention time relative to the standard. The choice of ions for SIM is critical and is based on the mass spectrum of the tris-TMS derivative. The fragmentation of silylated compounds often involves characteristic losses and the presence of the TMS ion itself ([Si(CH₃)₃]⁺).[3][8]

-

Tris-TMS-Erythro-Guaiacylglycerol: The molecular weight is 414 g/mol . The mass spectrum is characterized by a molecular ion ([M]⁺) at m/z 414 and several key fragment ions.

-

Tetracosane (IS): Molecular weight 338.6 g/mol .

Based on common fragmentation patterns of silylated polyols and aromatic compounds, the following ions are selected for the SIM method.[9]

| Compound | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Tris-TMS-Erythro-Guaiacylglycerol | ~15.2 min | 297 | 414, 205 |

| Tetracosane (IS) | ~16.5 min | 57 | 338 |

Rationale for Ion Selection:

-

m/z 297: A highly specific and abundant fragment resulting from cleavage of the Cα-Cβ bond of the side chain, a characteristic fragmentation pathway for this type of structure.

-

m/z 414: The molecular ion ([M]⁺), confirming the identity of the fully derivatized compound.

-

m/z 205: A common fragment for silylated glycerol-type structures.[9]

-

m/z 57: The base peak for tetracosane, corresponding to a butyl fragment ([C₄H₉]⁺).[10]

Calibration and Quantification

-

Peak Integration: Integrate the peak areas for the quantifier ions of both erythro-guaiacylglycerol (m/z 297) and the internal standard (m/z 57) in all standard and sample chromatograms.

-

Calibration Curve Construction: For the calibration standards, calculate the response ratio: (Area of Analyte) / (Area of Internal Standard). Plot this ratio against the known concentration of erythro-guaiacylglycerol (µg/mL).

-

Linear Regression: Perform a linear regression on the calibration data. The resulting equation will be in the form y = mx + c, where y is the response ratio and x is the concentration. The curve should have a coefficient of determination (R²) > 0.995 for accurate quantification.

-

Sample Quantification: Calculate the response ratio for each unknown sample. Use the regression equation to solve for x, which gives the concentration of erythro-guaiacylglycerol in the analyzed solution. Account for the initial sample weight/volume and dilution factors to report the final concentration in the original sample.

Example Calibration Data

| Concentration (µg/mL) | Analyte Area (m/z 297) | IS Area (m/z 57) | Response Ratio (Analyte/IS) |

| 1 | 45,150 | 901,500 | 0.050 |

| 5 | 226,200 | 905,100 | 0.250 |

| 10 | 448,500 | 897,000 | 0.500 |

| 25 | 1,130,000 | 904,000 | 1.250 |

| 50 | 2,245,000 | 898,000 | 2.500 |

| 100 | 4,550,000 | 910,000 | 5.000 |

| Regression | y = 0.050x - 0.001 | R² = 0.9998 |

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| No or low analyte peak | Incomplete derivatization; Presence of moisture; Analyte degradation. | Ensure sample is completely dry before adding reagents. Use fresh, anhydrous reagents. Check heating temperature and time. |

| Poor peak shape (tailing) | Active sites in the GC system (liner, column); Column contamination. | Use a deactivated inlet liner. Condition the column. Trim the first few cm of the column. |

| Variable internal standard area | Inconsistent injection volume; IS degradation or evaporation. | Check autosampler syringe and injection parameters. Ensure IS stock is stored properly and capped tightly. |

| Non-linear calibration curve | Detector saturation at high concentrations; Inaccurate standard preparation. | Extend the hold time at the end of the GC run to clean the column. Re-prepare standards carefully. |

References

-

Ralph, J., & Landucci, L. L. (2010). NMR of Lignins. In Lignin and Lignans: Advances in Chemistry. CRC Press. [Link]

-

Li, M., Pu, Y., & Ragauskas, A. J. (2019). Rapid, simplified microscale quantitative analysis of lignin H/G/S composition with GC–MS in glass ampules and glass capillaries. Biotechnology for Biofuels, 12(1), 263. [Link]

-

Willför, S., Smeds, A., & Holmbom, B. (2006). Chromatographic analysis of lignans. Journal of Chromatography A, 1112(1-2), 64–77. [Link]

-

Van Erven, G., Visser, R., Merkx, D. W. H., de Waard, P., Kabel, M. A., & de Vries, R. P. (2017). Quantification of Lignin and Its Structural Features in Plant Biomass Using 13C Lignin as Internal Standard for Pyrolysis-GC-SIM-MS. ACS Sustainable Chemistry & Engineering, 5(11), 10836–10844. [Link]

-

Schoots, A. C., & Leclercq, P. A. (1979). Chemical ionization mass spectrometry of trimethylsilylated carbohydrates and organic acids retained in uremic serum. Biomedical Mass Spectrometry, 6(11), 502–507. [Link]

-

Schlag, S., & Vetter, W. (2022). GC/MS-SIM parameters of the final determination method of silylated sterols in edible oils. Data in Brief, 41, 107936. [Link]

-

Jo P., & Jon (2015). Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE (Journal of Visualized Experiments). [Link]

-

Liu, Q., Wang, S., Zheng, A., Li, H., & Huang, Z. (2016). Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS. BioResources, 11(3), 6755-6765. [Link]

-

Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [Link]

-

Koivusalmi, E., & Smeds, A. I. (2013). The use of trimethylsilyl cyanide derivatization for robust and broad-spectrum high-throughput gas chromatography-mass spectrometry based metabolomics. Journal of Chromatography A, 1318, 143-150. [Link]

-

Prasain, J. K. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

-

Stan, H. J. (1977). The problems of pesticide residue analysis. Journal of Chromatography A, 141, 41-61. [Link]

-

Heim, V. M., & Thiel, T. (2014). Time-of-flight secondary ion mass spectrometry (ToF-SIMS) for the analysis of biological materials. Biointerphases, 9(3), 031001. [Link]

-

Fukushima, K., & Taguchi, S. (2005). Identifying the characteristic secondary ions of lignin polymer using ToF-SIMS. Surface and Interface Analysis, 37(3), 256-263. [Link]

-

Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

-

Gołębiowski, M., Boguś, M. I., Włóka, E., & Stepnowski, P. (2007). The antifungal activity of the cuticular and internal fatty acid methyl esters and alcohols in Calliphora vomitoria. Parasitology research, 100(6), 1279–1286. [Link]

-

Feldmann, I., & Jakubowski, N. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 17(10), 1273-1278. [Link]

-

Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2003). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 3(2), 241–259. [Link]

-

ResolveMass Laboratories Inc. (n.d.). GCMS Analysis of Plant Extract. Retrieved from [Link]

-

Al-Ezzy, R. M. A., & Al-Bayati, Y. K. M. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Pharmaceutical Negative Results, 14(2), 1605-1612. [Link]

-

Al-Yousef, H. M., Amina, M., Al-qahtani, A. S., Al-qahtani, S. M., & Al-mishari, A. A. (2023). GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents. Molecules, 28(4), 1916. [Link]

-

Mojab, F., & Abdullahi, M. (2013). Gas Chromatography–Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegalensis. Journal of Applied Pharmaceutical Science, 3(3), 133-135. [Link]

Sources

- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 5. GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid, simplified microscale quantitative analysis of lignin H/G/S composition with GC–MS in glass ampules and glass capillaries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

using erythro-Guaiacylglycerol as a standard in lignin pyrolysis studies

Precision Protocol: Using erythro-Guaiacylglycerol- -guaiacyl Ether as a Standard in Lignin Pyrolysis

Executive Summary & Strategic Rationale

In the field of lignin valorization, the

While many studies use technical lignin (Kraft, Organosolv), these heterogeneous mixtures obscure mechanistic clarity. The industry "Gold Standard" for mechanistic modeling is Guaiacylglycerol-

This guide details the protocol for using erythro-GGE as a standard substrate to validate pyrolysis reactor performance, determine kinetic parameters, and quantify the yield of high-value phenolic monomers like guaiacol and coniferyl alcohol.

Chemical Basis: Why Stereochemistry Matters

Lignin is not a random polymer; its biosynthesis imparts specific stereochemical traits. The

-

erythro-Form: The substituents (hydroxyl and phenoxy) are on the same side of the Fischer projection. In native lignin, the erythro form is often favored (approx. 75:25 ratio in some softwoods).

-

Thermal Implications: The erythro isomer possesses distinct intramolecular hydrogen bonding (between

-OH and

Table 1: Physicochemical Profile of the Standard

| Property | Specification | Relevance to Pyrolysis |

| Compound Name | erythro-Guaiacylglycerol- | Primary |

| CAS Number | 10568-79-3 (Generic GGE) | Verification required for specific isomer |

| Molecular Weight | 320.34 g/mol | Reference for mass balance |

| Melting Point | 94–95 °C (erythro pure) | Solid feeding vs. melt feeding |

| Key Impurity | threo-GGE, Guaiacol | Must be <2% to prevent kinetic artifacts |

Experimental Protocol: Pyrolysis-GC/MS Workflow

This protocol is designed for a Micro-Furnace Pyrolyzer (e.g., Frontier Lab) coupled to a GC/MS , but parameters can be adapted for fluidized bed reactors.

Phase 1: Standard Preparation & Verification

Objective: Ensure the standard is chemically and stereochemically pure.

-

Purity Check (H-NMR): Dissolve 10 mg in DMSO-

. Verify the doublet for-

erythro shift:

~4.95 ppm ( -

threo shift:

~4.99 ppm ( -

Acceptance Criteria:erythro content >95%.

-

-

Sample Loading:

-

Weigh 200

g -

Note: Do not use solvent for loading if possible to avoid "blow-out" effects during flash heating. If solvent (methanol) is used, dry at 40°C under vacuum for 1 hour.

-

Phase 2: Pyrolysis Parameters (Flash Mode)

Objective: Simulate fast pyrolysis conditions to maximize bio-oil vapor production.

-

Interface Temp: 300°C (Prevents condensation of high-boiling oligomers).

-

Pyrolysis Temp: 500°C (Standard) or Stepped (300°C

600°C). -

Time: 12 seconds (Ensure complete conversion).

Phase 3: GC/MS Separation

Objective: Resolve the monomeric phenols and dehydrated products.

-

Column: HP-5MS or DB-5MS (30m

0.25mm -

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Split Ratio: 50:1 (High split essential to prevent column saturation from the bulk standard).

-

Oven Program:

-

Hold 50°C for 2 min.

-

Ramp 5°C/min to 280°C.

-

Hold 280°C for 10 min.

-

-

MS Source: 230°C, 70 eV EI mode. Scan range 35–550 m/z.

Mechanistic Visualization & Data Interpretation

The degradation of erythro-GGE follows two competing pathways: Concerted Retro-Ene (lower energy, favored by erythro H-bonding) and Homolytic Cleavage (high energy, radical driven).

Diagram 1: erythro-GGE Pyrolysis Pathways

Caption: Dual mechanistic pathways for erythro-GGE degradation. Pathway A dominates at lower temperatures due to stereochemical facilitation.

Data Analysis Protocol

To validate your system, calculate the Ratio of Cleavage (RoC) :

-

Interpretation:

-

RoC

1.0: Indicates clean -

RoC < 0.5: Indicates secondary degradation of the side chain (Reactor too hot or residence time too long).

-

RoC > 1.5: Indicates incomplete conversion or discrimination in the injector port.

-

Troubleshooting & Validation (Self-Correcting Steps)

Issue: "Ghost" Peaks of Vinylguaiacol

-

Cause: Decarboxylation of ferulic acid impurities or dehydration of coniferyl alcohol in a dirty liner.

-

Fix: Replace the quartz wool in the pyrolysis liner. Silanize the liner to prevent catalytic activity from glass surface silanols.

Issue: Low Recovery of erythro-Guaiacylglycerol Monomer

-

Context: While GGE (dimer) is the input, the monomer erythro-Guaiacylglycerol is a transient intermediate. It rarely survives GC analysis intact due to its high polarity.

-

Protocol Adjustment: If quantifying the monomer specifically, you must perform in-situ Derivatization .

-

Add 5

L of HMDS (Hexamethyldisilazane) to the cup before pyrolysis. -

This silylates the hydroxyl groups, allowing the monomer to elute as a TMS-derivative (M+ = 446 m/z).

-

Diagram 2: Method Validation Logic

Caption: Logic flow for validating pyrolysis reactor performance using the erythro-GGE standard.

References

-

Kawai, S., et al. (2016). "Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS." BioResources, 11(3), 6234-6247. Link

-

Akiyama, T., et al. (2012). "Reactivity of lignin with different composition of aromatic syringyl/guaiacyl structures and erythro/threo side chain structures."[1] Journal of Agricultural and Food Chemistry, 60(26), 6471-6476. Link

-

Liu, C., et al. (2021). "Biotransformation of Lignin by an Artificial Heme Enzyme...". Frontiers in Bioengineering and Biotechnology. Link

-

Nakamura, T., et al. (2008). "Pyrolysis-gas chromatography/mass spectrometry (Py-GC-MS) of lignin model compounds." BioResources, 3(3).[2] Link

-

Ralph, J., & Grabber, J. H. (1996).[3] "Dimeric lignin model compounds." Forest Products Laboratory. Link

Sources

- 1. Reactivity of lignin with different composition of aromatic syringyl/guaiacyl structures and erythro/threo side chain structures in β-O-4 type during alkaline delignification: as a basis for the different degradability of hardwood and softwood lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]

Troubleshooting & Optimization

improving yield of erythro-Guaiacylglycerol synthesis

Technical Support Center: High-Fidelity Synthesis of erythro-Guaiacylglycerol ( -O-4 Model)

Current Status: Operational

Support Tier: Level 3 (Senior Application Scientist)

Ticket Topic: Optimizing Yield and Stereoselectivity for erythro-Guaiacylglycerol-

Executive Summary

The synthesis of Guaiacylglycerol-

To achieve high erythro yields (>90% selectivity), you must shift from substrate-controlled reduction to chelation-controlled reduction using Zinc Borohydride (

Module 1: The Stereoselective Reduction Protocol

User Issue: "I am using NaBH

Root Cause: Sodium Borohydride is a "hard" nucleophile that follows the Felkin-Anh model, which, in this sterically unencumbered system, favors the threo product (thermodynamic control).

The Fix: Switch to Zinc Borohydride (

Standard Operating Procedure (SOP): Zn(BH ) Reduction

Reagents Required:

-

Anhydrous Zinc Chloride (

) - Must be fused/dried immediately before use. -

Sodium Borohydride (

) -

Anhydrous Diethyl Ether (

) or THF. -

Precursor:

-(2-methoxyphenoxy)-3,4-dimethoxyacetophenone (or similar).

Step-by-Step Protocol:

-

Preparation of

(In-situ):-

Note:

is unstable and not commercially available as a shelf-stable reagent. You must make it fresh. -

Suspend

(2.5 eq) in anhydrous -

Add anhydrous

(1.0 eq) slowly under Argon/Nitrogen. -

Stir for 24 hours at room temperature in the dark. The supernatant contains

. -

Critical Check: Ensure the solution is clear/supernatant is decanted from the NaCl precipitate.

-

-

The Reduction:

-

Cool the

solution to -78°C (Dry ice/acetone bath). Note: Some protocols allow 0°C, but -78°C maximizes selectivity. -

Add your ketone precursor (dissolved in minimal dry

or THF) dropwise. -

Stir for 2–4 hours. Monitor by TLC (the ketone spot should disappear).

-

-

Quenching:

-

Carefully add dilute acetic acid or wet ether to quench excess hydride.

-

Warning: Gas evolution (

) will be vigorous.

-

-

Workup:

-

Wash with saturated

, then brine. -

Dry over

and concentrate.

-

Expected Outcome: >90% erythro diastereomer in the crude mixture.

Module 2: Purification & Isolation (The Borate Method)

User Issue: "My crude NMR shows mostly erythro, but I cannot separate the remaining threo isomer using standard silica gel chromatography."

Root Cause: The

The Fix: Borate-Complex Ion Exchange Chromatography. The erythro isomer (cis-diol relationship in the complex) forms a much more stable cyclic borate complex than the threo isomer. This difference allows for complete baseline separation.

Purification Logic Tree

Caption: Decision matrix for purifying erythro-GGE. Borate chromatography is the fail-safe method for difficult separations.

Protocol: Borate Column Chromatography

-

Resin Preparation: Use a strong anion exchange resin (e.g., Dowex 1X8 or QAE-Sephadex).

-

Conversion to Borate Form: Wash the resin with 0.5 M Potassium Borate (

) solution until the eluate pH matches the buffer. -

Loading: Dissolve the crude mixture in a minimal amount of water/methanol (if necessary) and load onto the column.

-

Elution: Elute with increasing concentrations of potassium borate (0.1 M

0.5 M).-

Elution Order: The threo isomer forms a weaker complex and elutes first . The erythro isomer forms a stronger complex and elutes second .[1]

-

-

Recovery: Collect fractions, acidify slightly to break the borate complex, and extract with Ethyl Acetate.

Module 3: Troubleshooting & FAQs

Q1: My Zn(BH ) reduction failed (No reaction or low yield). Why?

Diagnosis: Moisture contamination.

Explanation: Zinc Borohydride is significantly more moisture-sensitive than NaBH

Q2: How do I distinguish erythro from threo by NMR?

Diagnosis: Interpretation error.

Data Reference:

Look at the coupling constant (

-

Erythro:

(Smaller coupling).[2] -

Threo:

(Larger coupling). -

Shift: The H-7 signal for erythro usually appears slightly upfield compared to threo.

Q3: Can I use L-Selectride instead of Zn(BH ) ?

Answer: Yes, but with caveats.

Insight: Bulky hydrides like L-Selectride (Lithium tri-sec-butylborohydride) can enhance stereoselectivity via steric control, often favoring erythro. However, the workup for Selectrides (oxidative workup with

Module 4: Mechanistic Visualization

Understanding the chelation control is vital for troubleshooting. If you add a solvent that disrupts chelation (like excess water or pyridine), you lose selectivity.

Caption: Chelation control mechanism. Zn++ locks the oxygen atoms, directing hydride attack for erythro selectivity.

References

-

Nakatsubo, F., Sato, K., & Higuchi, T. (1975).[3] Synthesis of Guaiacylglycerol-

-guaiacyl Ether. Holzforschung, 29(5), 165-168.[3]- Core Reference: Establishes the Zn(BH ) reduction protocol for erythro selectivity.

-

Brunow, G., & Lundquist, K. (1984). Synthesis of erythro and threo forms of lignin models of the arylglycerol

-guaiacyl ether type. Acta Chemica Scandinavica B, 38, 335.- Core Reference: Details the borate ion-exchange chromatography for separ

- Landucci, L. L. (1979). Electrochemical behavior of lignin models. Journal of Wood Chemistry and Technology. (Contextual grounding for redox behavior).

-

Tsuji, Y. et al. (2015).

-guaiacyl ether: experiment and theory. Spectrochimica Acta Part A.- Core Reference: Provides spectral data (NMR/IR)

Technical Support Center: erythro-Guaiacylglycerol Handling & Stability

Mechanistic Overview: Why Does erythro-Guaiacylglycerol Oxidize?

As a Senior Application Scientist, I frequently see downstream experiments compromised by the silent degradation of lignin model compounds. erythro-Guaiacylglycerol (and its ether derivatives like guaiacylglycerol-β-guaiacyl ether) are structurally rich but chemically vulnerable. The presence of a free phenolic hydroxyl group and a highly reactive C-alpha position makes this compound highly susceptible to auto-oxidation (1)[1].

When exposed to ambient oxygen, light, or trace transition metals, the phenolic group easily donates a hydrogen atom, forming a resonance-stabilized phenoxyl radical. This radical propagates further oxidation, leading to C-alpha oxidation, alkyl-aryl ether cleavage, and the eventual formation of methoxybenzoquinones (2)[2]. These quinone derivatives are the primary culprits behind the yellow or brown discoloration observed in degraded batches.

Fig 1: Auto-oxidation pathway of erythro-Guaiacylglycerol leading to quinone formation.

Troubleshooting FAQs

Q1: My erythro-Guaiacylglycerol powder has developed a slight yellow tint. Can I still use it for microbial degradation assays? A: It depends on the sensitivity of your assay, but generally, discoloration indicates the formation of methoxybenzoquinones[2]. For precise kinetic studies or analytical standard use, you must discard it or repurify it via flash chromatography. If the assay relies on measuring specific cleavage products, the pre-existing presence of oxidized fragments will create false positives.

Q2: What is the maximum shelf-life I can expect if I store the compound correctly? A: Stability is highly dependent on the physical state and temperature. Lyophilized powders stored at -20°C can remain stable for up to 3 years (3)[3]. However, once dissolved in a solvent like DMSO, the shelf-life drops dramatically to 6 months at -80°C, or just 1 month at -20°C under nitrogen (4)[4].

Quantitative Storage Guidelines

| Physical State | Storage Conditions | Temperature | Expected Shelf-Life |

| Solid Powder | Sealed, Desiccated, Dark | -20°C | Up to 3 Years[3] |

| Solid Powder | Ambient, Light exposure | 25°C | < 1 Month |

| Stock Solution | N2 Purged, Amber Vial | -80°C | 6 Months[4] |

| Stock Solution | N2 Purged, Amber Vial | -20°C | 1 Month[4] |

| Working Solution | Ambient (In Assay Buffer) | 4°C / 25°C | Use same day[4] |

Q3: I need to prepare a 50 mM stock solution in DMSO. How do I prevent auto-oxidation during the dissolution process? A: The most common mistake is dissolving the powder in aerated DMSO. DMSO is highly hygroscopic and readily absorbs atmospheric oxygen. You must use anhydrous, degassed DMSO and perform the dissolution under an inert atmosphere (Nitrogen or Argon). Avoid using ultrasonic baths for extended periods, as the localized heat and cavitation can accelerate radical formation[1].